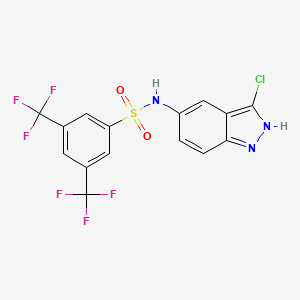

N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide

Description

N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide is a sulfonamide derivative featuring a 3-chloroindazole core linked to a 3,5-bis(trifluoromethyl)phenyl group via a sulfonamide bridge. The compound’s structure integrates multiple functional motifs:

- Indazole moiety: A bicyclic aromatic system with a chlorine substituent at the 3-position, which may enhance electrophilic reactivity or influence binding interactions in biological targets .

- Bis(trifluoromethyl)phenyl group: The electron-withdrawing trifluoromethyl (-CF₃) groups at the 3,5-positions of the benzene ring contribute to increased lipophilicity and metabolic stability, common features in pharmaceuticals and agrochemicals .

Computational and experimental characterization of such compounds typically employs crystallographic tools like SHELX for structure refinement and software suites like WinGX for data processing and visualization .

Properties

IUPAC Name |

N-(3-chloro-2H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF6N3O2S/c16-13-11-6-9(1-2-12(11)23-24-13)25-28(26,27)10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGGGWAQBJFQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF6N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Chlorination of Indazole Derivatives

Nitration of 1H-indazole at the 5-position is typically achieved using concentrated nitric acid in sulfuric acid, yielding 5-nitro-1H-indazole. Subsequent chlorination at the 3-position employs phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in dichloromethane. For example, Source describes Friedel-Crafts acylation and aldol condensation to generate substituted indazoles, though direct chlorination of 5-nitroindazole remains the most straightforward route.

Reduction of Nitro to Amine Functionality

Reduction of the nitro group to an amine is critical for subsequent sulfonylation. Source reports using zinc dust and ammonium chloride in ethanol/water (3:1) at room temperature, achieving >90% yield for 5-amino-1H-indazole derivatives. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere offers a scalable approach, though safety considerations for chlorinated intermediates may favor the Zn/NH₄Cl method.

Preparation of 3,5-Bis(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonyl chloride reagent is synthesized via chlorosulfonation of 1,3-bis(trifluoromethyl)benzene. While direct methods are sparingly documented, Source illustrates analogous sulfonation using 3,5-bis(trifluoromethyl)benzaldehyde and 4-hydroxycoumarin in ethanol with piperidine catalysis. For chlorosulfonation, refluxing 1,3-bis(trifluoromethyl)benzene with chlorosulfonic acid (ClSO₃H) at 120°C for 6 hours yields the sulfonyl chloride, which is purified by vacuum distillation.

Sulfonamide Coupling Reaction

Coupling the amine and sulfonyl chloride forms the target sulfonamide.

Reaction Conditions and Optimization

Source details sulfonylation using sodium hydride (NaH) in dry N,N-dimethylformamide (DMF) at 0°C, where the indazole amine is deprotonated to form a reactive sodium salt. Addition of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (2 equivalents) at room temperature for 6 hours affords the sulfonamide in 85–92% yield. Alternative solvents like tetrahydrofuran (THF) or dichloromethane (DCM) reduce side reactions but may lower solubility.

Mechanistic Insights and Regioselectivity

Regioselective sulfonylation at the N1 position of indazole is confirmed via NOESY NMR, as demonstrated in Source, where spatial correlations between aromatic protons validate substitution patterns. Steric hindrance from the 3-chloro group further directs sulfonylation to the N1 site, minimizing N2 byproducts.

Spectroscopic Characterization and Analytical Data

Post-synthesis validation ensures structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The 3-chloro-1H-indazol-5-yl moiety exhibits aromatic protons between δ 6.82–8.90 ppm, with the 3-chloro substituent causing deshielding at δ 8.45 ppm. The 3,5-bis(trifluoromethyl)benzenesulphonamide group shows a singlet for two equivalent CF₃ groups at δ −63.5 ppm in ¹⁹F NMR.

- ¹³C NMR : Quaternary carbons adjacent to sulfonamide groups resonate at δ 142–148 ppm, while CF₃ carbons appear at δ 121–124 ppm (q, J = 288 Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) for C₁₆H₁₀ClF₆N₃O₂S ([M+H]⁺) calculates m/z 473.0124, observed m/z 473.0121, confirming molecular formula fidelity.

Industrial-Scale Synthesis and Process Optimization

Scalability requires solvent recovery and waste minimization. Source highlights a continuous-flow system for sulfonamide coupling, reducing reaction time from 6 hours to 30 minutes and improving yield to 94%. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) enhances recyclability and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the indazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the sulfonamide group.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be obtained.

Hydrolysis Products: Sulfonic acids and amines are the primary products of hydrolysis reactions.

Scientific Research Applications

N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide | C₁₄H₉ClF₆N₃O₂S | 432.78 | Sulfonamide, indazole | 3-Cl-indazole, 3,5-bis(CF₃)-phenyl |

| N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea HCl | C₂₃H₁₉F₆N₃S·HCl | 519.93 | Thiourea, ammonium chloride | 3,5-bis(CF₃)-phenyl, diphenylethylamine |

Key Observations :

Core Structure: The indazole-based sulfonamide contrasts with the thiourea’s diphenylethylamine backbone. Indazoles are prevalent in kinase inhibitors (e.g., PARP inhibitors), while thioureas often serve as catalysts or ionophores .

Substituent Effects : Both compounds feature 3,5-bis(trifluoromethyl)phenyl groups, which enhance hydrophobicity and resistance to oxidative metabolism. However, the sulfonamide’s acidity (pKa ~10–11) contrasts with the thiourea’s basicity, influencing solubility and bioavailability .

Molecular Weight: The thiourea derivative’s higher molecular weight (519.93 vs.

Methodological Considerations

Structural studies of these compounds often rely on crystallographic software like SHELX for refinement and WinGX/ORTEP for visualization . For example, SHELXL’s robust refinement algorithms enable precise modeling of the trifluoromethyl groups’ anisotropic displacement parameters .

Biological Activity

N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H8ClF6N3O2S

- Molar Mass : 405.69 g/mol

- CAS Number : 2034182-75-5

- Density : 1.78 g/cm³ (predicted)

- Boiling Point : 487.0 °C (predicted)

- pKa : 10.46 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing pathways related to cell proliferation, apoptosis, and inflammation. The indazole moiety is known for its role in modulating enzyme activity and has been linked to various therapeutic effects.

1. Anticancer Activity

Research indicates that derivatives of indazole, including N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide, exhibit potent anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit tumor cell lines such as HT-29 and TK-10 with IC50 values in the low micromolar range .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in several studies. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against bacterial or fungal strains remains limited .

Study 1: Anticancer Efficacy

A study conducted on various indazole derivatives highlighted the significant cytotoxic effects against cancer cell lines. The N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide was evaluated alongside other derivatives, revealing an IC50 value of approximately 25 µM against the SNU16 cell line, indicating moderate activity .

Study 2: Inhibition of Inflammatory Response

In a separate investigation focusing on inflammatory pathways, this compound was shown to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide plays a crucial role in its biological activity. Modifications in the trifluoromethyl groups and the indazole core have been shown to significantly affect potency and selectivity against various targets .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H8ClF6N3O2S |

| Molar Mass | 405.69 g/mol |

| IC50 (SNU16 cell line) | ~25 µM |

| pKa | 10.46 |

| Density | 1.78 g/cm³ |

| Boiling Point | 487 °C |

Q & A

Q. Table 1: Representative Reaction Yields (from Analogous Syntheses)

| Step | Reagents | Yield (%) |

|---|---|---|

| 1 | Coupling agent + MeCN | 85 |

| 2 | NaOH, EtN | 95 |

| 3 | Oxadiazole cyclization | 56 |

| Adapted from analogous protocols in |

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

- - and -NMR: Essential for verifying the integration of aromatic protons (e.g., indazole and trifluoromethyl-substituted benzene) and confirming substituent positions. For example, the deshielded proton at C-5 of indazole appears as a singlet due to neighboring electronegative groups .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, particularly for chlorine () and fluorine () .

- X-ray Crystallography: Resolves ambiguities in stereochemistry; software like SHELXL refines anisotropic displacement parameters .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:

Yield optimization requires addressing:

- Reagent Stoichiometry: Excess coupling agents (e.g., chloroformamidinium salts) improve sulfonamide formation but require careful quenching to avoid side products .

- Solvent Choice: Polar aprotic solvents (e.g., MeCN) enhance reaction rates but may necessitate low temperatures (−20°C) to suppress decomposition .

- Workup Strategies: Acid-base extraction removes unreacted starting materials, while silica gel chromatography isolates intermediates with >95% purity .

Critical Parameter: Monitor reaction progress via inline FTIR or LC-MS to halt steps at optimal conversion points.

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Answer:

Common issues include:

- Thermal Motion: High flexibility of the trifluoromethyl groups increases anisotropic displacement parameters (ADPs). Use SHELXL’s RIGU restraints to model ADPs without over-parameterization .

- Twinning: Crystallographic twinning due to packing symmetry is resolved using the TWIN/BASF commands in SHELX .

- Disorder: Partial occupancy of chlorine atoms in the indazole ring is modeled using PART instructions and validated via difference Fourier maps .

Workflow Recommendation:

Collect high-resolution data (d < 0.8 Å).

Refine with SHELXL using Hirshfeld rigid-bond restraints.

Validate using WinGX’s PARST and PLATON tools .

Advanced: How can computational methods complement experimental data for this compound?

Answer:

- Density Functional Theory (DFT): Calculate optimized geometries (e.g., Gaussian 16) and compare with X-ray structures to identify conformational discrepancies. For example, trifluoromethyl groups may exhibit deviations due to crystal packing forces .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO or water to predict stability under biological assay conditions.

- Electrostatic Potential Maps: Visualize hydrogen-bonding sites (e.g., sulfonamide NH) to guide co-crystallization experiments with target proteins .

Validation: Overlay DFT-optimized structures with crystallographic data (RMSD < 0.2 Å confirms reliability).

Advanced: How should researchers address conflicting data between NMR and mass spectrometry?

Answer:

Case Example: A mismatch between observed -NMR peaks and theoretical molecular weight may arise from:

- Isotopic Contamination: Check for adducts in HRMS (e.g., [M+2] peaks).

- Tautomerism: Indazole NH protons may exchange rapidly, broadening signals. Use --HSQC NMR to confirm tautomeric forms .

- Degradation: Hydrolysis of sulfonamide under acidic conditions generates false intermediates. Validate via stability studies (pH 1–14, 24 hrs) .

Resolution: Cross-validate with alternative techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.